(5-Methyl-2-(methylthio)pyrimidin-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methyl-2-(methylthio)pyrimidin-4-yl)methanamine: is a chemical compound with a pyrimidine ring structure It is characterized by the presence of a methyl group at the 5-position, a methylthio group at the 2-position, and a methanamine group at the 4-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-2-(methylthio)pyrimidin-4-yl)methanamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.
Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a methylthiolating agent like methylthiolate.
Introduction of the Methanamine Group: The methanamine group can be introduced through a reductive amination reaction involving formaldehyde and ammonia or an amine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-2-(methylthio)pyrimidin-4-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone.
Reduction: The pyrimidine ring can undergo reduction to form dihydropyrimidine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Methyl-2-(methylthio)pyrimidin-4-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Methyl-2-(methylthio)pyrimidin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-Methylmorpholin-2-yl)methanamine: Similar in structure but with a morpholine ring instead of a pyrimidine ring.
(2-(Methylthio)pyrimidin-4-yl)methanamine: Lacks the methyl group at the 5-position.
(5-Methyl-2-(methylthio)pyrimidin-4-yl)amine: Lacks the methanamine group.
Uniqueness
(5-Methyl-2-(methylthio)pyrimidin-4-yl)methanamine is unique due to the specific combination of functional groups on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H11N3S |
---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
(5-methyl-2-methylsulfanylpyrimidin-4-yl)methanamine |
InChI |
InChI=1S/C7H11N3S/c1-5-4-9-7(11-2)10-6(5)3-8/h4H,3,8H2,1-2H3 |
InChI Key |
QKMIZOWKBJFAKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1CN)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.